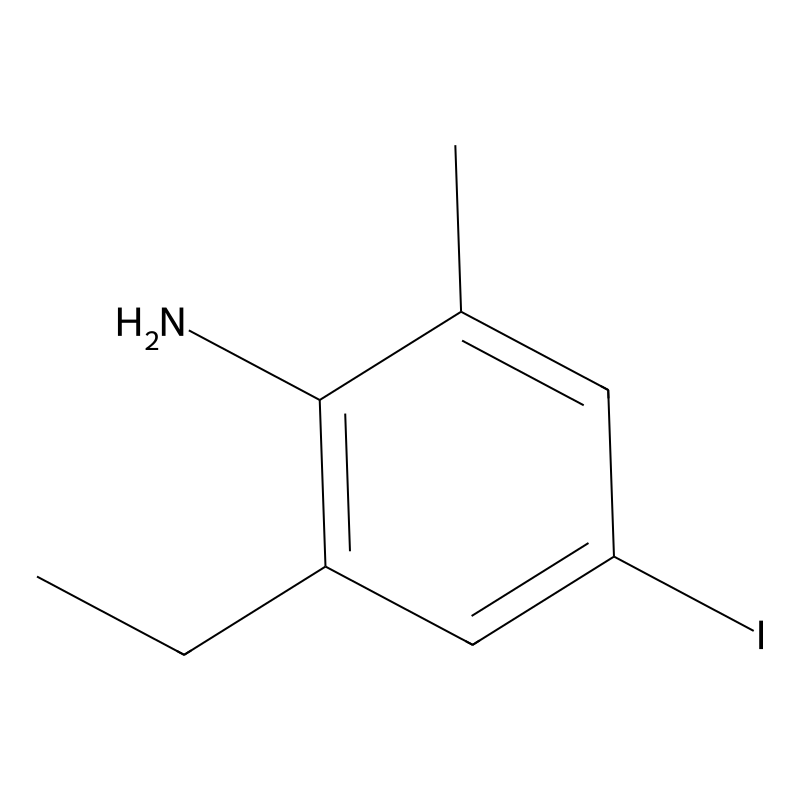

2-Ethyl-4-iodo-6-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethyl-4-iodo-6-methylaniline is an organic compound characterized by the presence of an amino group (-NH2) attached to a benzene ring that is further substituted with ethyl, iodo, and methyl groups. Its molecular formula is and it has a molecular weight of approximately 235.1 g/mol. The compound features a unique arrangement of substituents that contributes to its chemical reactivity and potential biological activity. The presence of iodine in the para position relative to the amino group enhances its electrophilic properties, making it valuable in various

- Electrophilic Aromatic Substitution: The iodo group can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Reduction Reactions: As an aniline derivative, it can undergo reduction to form corresponding amines or other reduced products.

- Coupling Reactions: This compound can participate in coupling reactions, particularly in the synthesis of azo compounds or as a building block in the formation of more complex organic molecules.

The synthesis of 2-Ethyl-4-iodo-6-methylaniline can be achieved through several methods:

- Nitration followed by Reduction: Starting from 2-Ethyl-6-methylaniline, nitration can introduce a nitro group at the para position, which can then be converted to an iodo group through diazotization followed by iodination.

- Direct Iodination: Iodination of 2-Ethyl-6-methylaniline using iodine or iodine monochloride under controlled conditions can yield 2-Ethyl-4-iodo-6-methylaniline directly.

- Substitution Reactions: Utilizing appropriate electrophiles and conditions to substitute hydrogen atoms on the aromatic ring with iodine.

2-Ethyl-4-iodo-6-methylaniline has potential applications in various fields:

- Pharmaceutical Industry: As a precursor for synthesizing biologically active compounds.

- Dyes and Pigments: Used in the production of azo dyes due to its ability to couple with diazonium salts.

- Agricultural Chemicals: Potential use in developing herbicides or pesticides.

Several compounds share structural similarities with 2-Ethyl-4-iodo-6-methylaniline. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Ethyl-6-methylaniline | Ethyl and methyl groups on the aromatic ring | Lacks iodine; primarily used as a building block |

| 4-Iodoaniline | Iodo group at para position without ethyl substitution | Commonly used in dye synthesis |

| 3-Iodoaniline | Iodo group at meta position | Different electrophilic properties |

| 2-Methyl-aniline | Methyl group instead of ethyl | Simpler structure; used in various syntheses |

These compounds exhibit different reactivities and properties due to variations in their substituents, which influence their applications and biological activities. The unique combination of ethyl, methyl, and iodo groups in 2-Ethyl-4-iodo-6-methylaniline distinguishes it from its analogs, potentially enhancing its utility in specialized chemical syntheses.